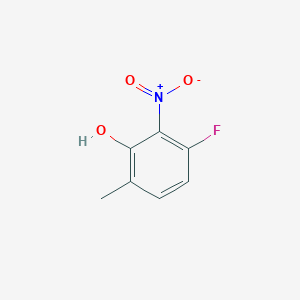

3-Fluoro-6-methyl-2-nitrophenol

Description

Historical Context and Evolution of Substituted Nitrophenol Synthesis

The synthesis of nitrophenols dates back to the 19th century, with the first preparations involving the direct nitration of phenol (B47542). wikipedia.org These early methods, however, often resulted in a mixture of ortho and para isomers, with the formation of the meta isomer being less common. wikipedia.org Over the years, significant advancements have been made to control the regioselectivity of the nitration reaction. These include the use of various nitrating agents, protecting groups, and catalysts to direct the incoming nitro group to a specific position on the aromatic ring. paspk.orgresearchgate.net

One historical approach to synthesizing substituted nitrophenols involved the nitration of a substituted phenol, followed by saponification of the resulting ester. google.com More contemporary methods often employ the hydrolysis of a corresponding nitrohalobenzene. google.com For instance, the preparation of 2-methyl-6-nitrophenol (B87177) can be achieved through the reaction of 2-methyl-6-nitro-aniline with aqueous sodium hydroxide (B78521) at elevated temperatures. google.com The evolution of these synthetic strategies has been driven by the demand for high-purity isomers for various applications, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orggoogle.com

Significance of Fluorine and Nitro Substituents in Aromatic Systems for Chemical Reactivity

The presence of both a fluorine atom and a nitro group on an aromatic ring profoundly influences its chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. stackexchange.comtandfonline.com This effect can stabilize anionic intermediates, such as the Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr) reactions, thereby increasing the reaction rate. stackexchange.com While fluorine is not typically a good leaving group, its ability to stabilize the rate-determining intermediate makes it surprisingly reactive in SNAr reactions. stackexchange.com In some cases, fluorine can even act as an activating substituent in electrophilic aromatic substitution. acs.org

The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. researchgate.netyoutube.com This deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. youtube.comnumberanalytics.com Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate. numberanalytics.comnih.gov The combined electronic effects of the fluorine and nitro groups in a molecule like 3-Fluoro-6-methyl-2-nitrophenol create a highly activated system for specific chemical transformations.

Current Research Landscape of Phenolic Compounds in Advanced Organic Chemistry

Phenolic compounds are a cornerstone of modern organic synthesis, valued for their role as versatile intermediates and their presence in numerous natural and synthetic bioactive molecules. researchgate.net Current research is actively exploring new applications of phenols in photocatalysis, where they can act as electron donors in their excited state to initiate a variety of organic reactions. researchgate.net The unique properties of phenolic compounds are also being harnessed in the development of new materials and pharmaceuticals. rsc.org

Recent studies have highlighted the importance of phenolic compounds in medicinal chemistry and human health. nih.govnih.gov They are recognized for their antioxidant properties and potential in managing chronic diseases. rsc.orgnih.govfrontiersin.org In the realm of synthetic methodology, researchers are focused on developing more efficient and sustainable methods for the synthesis and functionalization of phenolic compounds, reflecting their continued importance in the chemical sciences. rsc.org

Defining the Research Niche of this compound

This compound occupies a specific niche within the broader class of fluoronitrophenols. Its unique substitution pattern—a fluorine atom ortho to the nitro group and meta to the hydroxyl group, with a methyl group para to the fluorine—suggests a distinct reactivity profile. The interplay of the electron-withdrawing fluorine and nitro groups, coupled with the electron-donating methyl group, creates a complex electronic environment on the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-3-5(8)6(7(4)10)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJIRMXUCZVKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304454 | |

| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-45-3 | |

| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849353-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluoro 6 Methyl 2 Nitrophenol

Regioselective Nitration Techniques in Fluorinated Phenol (B47542) Synthesis

The most direct route to 3-fluoro-6-methyl-2-nitrophenol involves the electrophilic nitration of 5-fluoro-2-methylphenol. The hydroxyl and methyl groups on the benzene (B151609) ring are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The key to a successful synthesis is controlling the position of nitration to favor the C2 position, which is ortho to both the hydroxyl and methyl groups and meta to the fluorine atom.

Direct nitration of phenols with strong acids like concentrated nitric and sulfuric acid can lead to over-reaction, oxidation, and the formation of tarry byproducts. libretexts.org To circumvent these issues, milder and more selective nitration methods have been developed. These techniques are crucial for substrates like fluorinated phenols, where the interplay of activating and deactivating groups requires fine control.

Mild nitration can be achieved using heterogeneous systems, which often lead to simpler work-up procedures and improved selectivity. nih.gov One such system employs sodium nitrate (B79036) (NaNO₃) and an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) on wet silica (B1680970) gel. nih.gov These reactions can be performed at room temperature, offering good to excellent yields of mononitrated products. nih.gov The use of a solid support can enhance reactivity under milder conditions and improve regioselectivity. nih.gov Another mild approach involves phase-transfer catalysis, using dilute nitric acid in a liquid-liquid two-phase system, which can achieve highly selective nitration. acs.org

For instance, using a system of 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride and sodium nitrite (B80452) (NaNO₂), phenols can be nitrated under mild, room-temperature conditions, often by simple grinding, to afford products in high yields and with short reaction times. sharif.edu The strategy often involves an initial nitrosation at the para-position, followed by an in-situ oxidation to the p-nitrophenol, which can occur concurrently with ortho-nitration. sharif.edu

The choice of nitrating agent is paramount in determining the outcome of the reaction, particularly for activated and sensitive substrates like fluorinated phenols. A comparison of various agents highlights the trade-offs between reactivity, selectivity, and operating conditions.

| Nitrating Agent/System | Conditions | Substrate Example | Outcome/Selectivity | Reference |

| HNO₃/H₂SO₄ | Concentrated acids | Phenol | Potent mixture; risk of over-reaction and oxidation. dergipark.org.tr | dergipark.org.tr |

| Dilute HNO₃ | Aqueous solution | Phenol | Modest yields, significant oxidative decomposition. libretexts.org | libretexts.org |

| NaNO₃/Mg(HSO₄)₂/Wet SiO₂ | CH₂Cl₂, Room Temp | Phenol | Good yields of mononitrophenols; heterogeneous and mild. nih.gov | nih.gov |

| NaNO₂/[Msim]Cl | Solvent-free, grinding, RT | 4-substituted phenols | High yields, short reaction times, mild conditions. sharif.edu | sharif.edu |

| NH₄NO₃/KHSO₄ | Reflux | Phenols | Good to excellent yields, high regioselectivity. dergipark.org.tr | dergipark.org.tr |

| Acetyl nitrate | Various | Aromatic compounds | A common nitrating agent with varying selectivity. researchgate.net | researchgate.net |

| Nitronium tetrafluoroborate | Various | Aromatic compounds | Powerful nitrating agent. researchgate.net | researchgate.net |

This table is interactive. Data can be sorted by column headers.

A primary challenge in phenol nitration is preventing the formation of dinitro and other byproducts. The high reactivity of the phenolic ring, enhanced by the hydroxyl group, makes it susceptible to multiple substitutions. libretexts.org

Several strategies can be employed to minimize these side reactions:

Use of Mild Reagents: Employing less aggressive nitrating systems, such as sodium nitrite with an acid source or metal nitrates, reduces the likelihood of multiple nitrations. nih.govsharif.edu

Control of Stoichiometry: Careful control over the molar equivalents of the nitrating agent is crucial. Using a slight excess or a 1:1 ratio of nitrating agent to the phenol substrate can favor mono-nitration.

Protective Groups: The activating influence of the hydroxyl group can be temporarily attenuated by converting it into an ester or ether. For example, acetylating aniline (B41778) to acetanilide (B955) significantly reduces the activating effect, allowing for controlled nitration, after which the acetyl group can be removed. libretexts.org A similar strategy could be applied to phenols.

Heterogeneous Conditions: Performing the reaction in a heterogeneous system, where the reagent is constrained to a solid surface, can allow for milder conditions and increased selectivity, thereby reducing byproduct formation. nih.gov

Introduction of Fluorine into Substituted Phenolic Systems

An alternative synthetic route involves introducing the fluorine atom at a late stage onto a pre-functionalized phenol, such as 6-methyl-2-nitrophenol. This can be achieved through either nucleophilic or electrophilic fluorination methods.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) source. A powerful modern method for this transformation on phenols is deoxyfluorination, where the phenolic hydroxyl group is directly replaced by fluorine.

This transformation can be challenging due to the strength of the C-O bond. However, specialized reagents have been developed to facilitate this. One such reagent, prepared from N,N-diaryl-2-chloroimidazolium chloride and cesium fluoride (CsF), can convert phenols into aryl fluorides in a single step. nih.govorganic-chemistry.org This method is operationally simple and avoids the formation of constitutional isomers that can plague other techniques. nih.govharvard.edu The reaction is particularly effective for electron-deficient phenols. harvard.eduorganic-chemistry.org

Another approach involves converting the phenol into an aryl fluorosulfonate, which then serves as a substrate for nucleophilic substitution with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F). researchgate.net This two-step, one-pot procedure proceeds under mild conditions to afford a wide range of aryl fluorides. researchgate.net Transition metal-mediated methods, such as those using ruthenium π-complexes to activate the phenol for nucleophilic attack by ¹⁸F-fluoride, have also been developed, expanding the scope to even electron-rich phenols. acs.orgnih.gov

| Fluorination Method | Reagent(s) | Key Features | Substrate Scope | Reference |

| Deoxyfluorination | PhenoFluor | Direct OH to F conversion. | Electron-rich and electron-poor phenols. | acs.org |

| Deoxyfluorination | N,N-diaryl-2-chloroimidazolium chloride / CsF | One-step ipso-substitution; avoids constitutional isomers. | Tolerates various functional groups; better for electron-poor phenols. | nih.govorganic-chemistry.orgharvard.edu |

| Via Aryl Fluorosulfonate | SO₂F₂ then NMe₄F | One-pot conversion via stable intermediate. | Broad range of electronically diverse phenols. | researchgate.net |

| Ru-Mediated Deoxyfluorination | [CpRu(MeCN)₃]PF₆, K₂₂₂, ¹⁸F⁻ | π-activation of the phenol ring. | Expands scope to electron-rich phenols for PET imaging. | acs.orgnih.gov |

This table is interactive. Data can be sorted by column headers.

Electrophilic fluorination utilizes reagents that act as a source of an electrophilic fluorine atom ("F⁺"). These reagents react with nucleophilic aromatic rings. wikipedia.org For phenols, which are electron-rich, this can be an effective strategy. However, controlling regioselectivity and preventing dearomatization are common challenges. wikipedia.org

A widely used class of electrophilic fluorinating agents is the N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgresearchgate.net These compounds are generally stable, safe, and effective. wikipedia.org The reaction of phenols with electrophilic fluorinating agents often leads to substitution at the ortho and para positions relative to the powerful activating hydroxyl group. rsc.org For a substrate like 6-methyl-2-nitrophenol, the directing effects of the hydroxyl (ortho, para), methyl (ortho, para), and nitro (meta) groups would need to be carefully considered to predict the site of fluorination. The position ortho to the hydroxyl group (C3) would be a likely target for electrophilic attack.

Recent advances include I(I)/I(III) catalysis-based fluorination, which can achieve highly para-selective dearomatization of phenols to generate fluorinated cyclohexadienones. rsc.org While this specific outcome is not direct aromatic substitution, it demonstrates the ongoing development of selective electrophilic fluorination techniques.

Multi-step Synthesis Protocols and Optimization

Yield Optimization and Purity Enhancement in Multi-step Routes

Key parameters for optimization include reaction conditions such as temperature, pressure, solvent, and reactant concentrations. numberanalytics.com Careful monitoring of the reaction's progress, for instance by using Thin-Layer Chromatography (TLC), helps determine the optimal reaction time and prevents the formation of byproducts from over-running or incomplete reactions. rochester.edu

Table 3: Key Considerations for Yield and Purity Optimization

| Stage | Optimization Strategy | Details | Reference |

|---|---|---|---|

| Reaction Setup | Purity of Reagents & Solvents | Use purified starting materials to avoid side reactions. | rochester.edu |

| Accurate Measurements | Precisely weigh reagents and control stoichiometry. | rochester.edu | |

| Reaction Execution | Temperature Control | Maintain optimal temperature to maximize reaction rate and minimize decomposition. | rochester.edu |

| Reaction Monitoring | Track reaction progress (e.g., via TLC) to quench at the appropriate time. | rochester.edu | |

| Workup & Purification | Efficient Extraction | Use sufficient solvent and perform multiple extractions to recover all product. | rochester.edu |

| Careful Purification | Select and optimize the purification method (crystallization, chromatography) for each intermediate. | numberanalytics.com | |

| Process Design | Catalyst Selection | Employ catalysts tailored for the specific transformation to enhance selectivity and yield. | numberanalytics.com |

Development of Shorter Synthetic Procedures

The most direct and, therefore, shortest plausible synthetic route to this compound is the direct electrophilic aromatic substitution (nitration) of the precursor, 3-Fluoro-6-methylphenol. In this reaction, the hydroxyl (-OH), methyl (-CH₃), and fluoro (-F) groups on the benzene ring direct the incoming electrophile (the nitronium ion, NO₂⁺).

The hydroxyl group is a strong activating group and directs ortho and para. The methyl group is a weak activating group, also directing ortho and para. The fluorine atom is a weak deactivator but is also ortho- and para-directing. For the precursor 3-Fluoro-6-methylphenol, the positions ortho to the hydroxyl group are 2 and 6; the para position is 4. The methyl group at position 6 and the fluoro group at position 3 further influence regioselectivity, with all three groups directing towards positions 2 and 4.

Consequently, the direct nitration of 3-Fluoro-6-methylphenol is expected to yield a mixture of isomers, primarily this compound and 3-Fluoro-6-methyl-4-nitrophenol.

Reaction Scheme:

(Image depicting the nitration of 3-Fluoro-6-methylphenol to yield a mixture of 2-nitro and 4-nitro isomers)

(Image depicting the nitration of 3-Fluoro-6-methylphenol to yield a mixture of 2-nitro and 4-nitro isomers)

Green Chemistry Approaches in this compound Synthesis

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which is highly corrosive, generates significant acidic waste, and can lead to unwanted oxidation byproducts. rushim.ru Green chemistry seeks to mitigate these issues by developing more environmentally benign alternatives.

The choice of solvent is critical to the environmental impact of a synthesis. Conventional nitrations may use chlorinated solvents like dichloromethane, which are toxic and environmentally persistent. rsc.orgnih.gov Green approaches prioritize the use of safer, more sustainable solvents or solvent-free conditions.

For the synthesis of nitrophenols, several greener solvent strategies have been explored:

Water: Performing the reaction in an aqueous medium is a highly attractive green option. Studies on phenol nitration have shown that controlling physical parameters like temperature and nitric acid dilution can lead to high yields in water, eliminating the need for organic solvents. paspk.org

Solvent-Free Conditions: Heterogeneous reaction systems using solid acid catalysts or reagents adsorbed on a solid support (like wet silica) can enable reactions to proceed without any bulk solvent. nih.gov This drastically reduces waste and simplifies product purification.

Supercritical Fluids & Ionic Liquids: While more technologically advanced, supercritical fluids (like scCO₂) and ionic liquids are being investigated as alternative reaction media that can offer benefits in terms of reactivity, selectivity, and ease of separation. prepchem.com

The table below compares potential solvents for the nitration of a phenol precursor based on green chemistry principles.

| Solvent System | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|

| Mixed Acid (H₂SO₄/HNO₃) | Highly effective, well-established | Corrosive, large volume of acid waste, harsh conditions | rushim.ru |

| Dichloromethane (DCM) | Good solubility for many reagents | Toxic, suspected carcinogen, environmentally persistent | nih.gov |

| Water | Non-toxic, inexpensive, non-flammable | Potential for lower reactivity/solubility of organic substrates | paspk.org |

| Solvent-Free (Heterogeneous) | Minimal waste, easy product separation | May require specialized solid catalysts, potential for mass transfer limitations | nih.gov |

The cornerstone of traditional nitration is the use of a stoichiometric amount of sulfuric acid to generate the nitronium ion (NO₂⁺) from nitric acid. Catalytic methods aim to replace this with a more efficient system that generates less waste. rsc.org

For the nitration of phenols, several catalytic approaches are relevant:

Solid Acid Catalysts: Materials like zeolites or inorganic acidic salts such as magnesium bisulfate [Mg(HSO₄)₂] can catalyze the nitration reaction under heterogeneous conditions. nih.gov These catalysts can often be filtered off and potentially reused, significantly reducing liquid acid waste. Studies on phenol nitration using H-β and γ-alumina catalysts have shown high conversion rates and selectivity. researchgate.net

Metal-Catalyzed Nitration: Transition metal complexes can act as catalysts. For instance, a system using dinitrogen pentoxide (N₂O₅) as the nitrating agent catalyzed by zirconium(IV) 2,4-pentanedionate has been shown to be highly efficient for electron-deficient arenes. rsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign route. Peroxidases, for example, can catalyze the nitration of phenols in the presence of hydrogen peroxide and a nitrite source. acs.org Catalytic antibodies have also been developed that can induce regioselectivity in phenol nitration, favoring the formation of the ortho-isomer. nih.gov

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org

The traditional mixed-acid nitration of 3-Fluoro-6-methylphenol has a poor atom economy because the sulfuric acid is used catalytically but in large, stoichiometric amounts and is not incorporated into the final product, ending up as waste that requires neutralization.

Traditional Nitration: C₇H₇FO + HNO₃ ---(H₂SO₄)--> C₇H₆FNO₃ + H₂O

In this simplified equation, the sulfuric acid is not consumed, but its use in large quantities and the subsequent work-up contribute to a low process efficiency and high E-Factor (environmental factor), which is the ratio of the mass of waste to the mass of product.

An alternative synthesis using dinitrogen pentoxide (N₂O₅) as the nitrating agent offers a significant improvement in atom economy.

N₂O₅ Nitration: 2 C₇H₇FO + N₂O₅ → 2 C₇H₆FNO₃ + H₂O

This process is cleaner as it avoids the use of sulfuric acid. When combined with a catalyst, it becomes a highly atom-efficient process. rsc.org The ideal scenario is a catalytic process where all other reactants are incorporated into the final product, resulting in an atom economy approaching 100%. rsc.org

The table below illustrates a theoretical comparison of atom economy for different nitrating systems for a generic phenol.

| Nitration Method | Key Reagents | Main Byproducts | Theoretical Atom Economy (%) | Reference |

|---|---|---|---|---|

| 'Mixed Acid' Stoichiometric | HNO₃, H₂SO₄ | H₂O, H₂SO₄ (in waste stream) | ~51% (for nitrobenzene) | rsc.org |

| Catalytic (e.g., triflate catalyst) | HNO₃, Catalyst | H₂O | ~87% (for nitrobenzene) | rsc.org |

| N-Nitropyrazole Reagent | N-nitro-3,5-dimethylpyrazole | 3,5-dimethylpyrazole (recyclable) | Good (improves on many methods) | acs.org |

By focusing on shorter synthetic routes, selecting benign solvents, employing catalytic methods, and optimizing for atom economy, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Systems

NMR spectroscopy is an indispensable tool for the characterization of aromatic systems. For 3-Fluoro-6-methyl-2-nitrophenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the phenolic proton, the two aromatic protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the strongly electron-withdrawing nitro group, the electronegative fluoro and hydroxyl groups, and the electron-donating methyl group.

The phenolic -OH proton typically appears as a broad singlet in the downfield region of the spectrum, with its chemical shift being concentration and solvent-dependent. The presence of an intramolecular hydrogen bond with the adjacent nitro group can shift this signal further downfield. The methyl (CH₃) protons are expected to appear as a singlet in the upfield region (around 2.3-2.6 ppm).

The two aromatic protons are in different chemical environments and are expected to appear as distinct multiplets. The proton at position 4 (H-4) is ortho to the fluorine atom and meta to the nitro group, while the proton at position 5 (H-5) is meta to the fluorine and ortho to the methyl group. Their signals will be split by each other (ortho coupling, ³JHH) and by the fluorine atom (³JHF and ⁴JHF). ubc.ca

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | 10.0 - 11.0 | s (broad) | N/A |

| H-4 | 7.3 - 7.6 | dd | ³JHH ≈ 8-9 Hz, ³JHF ≈ 6-8 Hz |

| H-5 | 7.0 - 7.2 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-4 Hz |

| -CH₃ | 2.4 - 2.6 | s | N/A |

Note: Predicted values are based on analysis of similar substituted nitrophenol and fluorotoluene structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum will show seven distinct signals for the seven carbon atoms in this compound. The chemical shifts are significantly influenced by the nature of the attached substituent. Carbons bonded to electronegative atoms (O, N, F) will be deshielded and appear at a lower field. A key feature of the spectrum will be the splitting of carbon signals due to coupling with the fluorine atom (nJCF). The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei, with one-bond couplings (¹JCF) being the largest (typically >200 Hz). jeolusa.com

C-1 (C-OH): Expected to be downfield due to the attached hydroxyl group.

C-2 (C-NO₂): Influenced by the nitro group.

C-3 (C-F): Will show a large one-bond coupling constant (¹JCF) and appear as a doublet.

C-4, C-5, C-6: These aromatic carbons will also exhibit smaller two-bond (²JCF) or three-bond (³JCF) couplings to fluorine.

-CH₃: The methyl carbon will appear at a high field.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (nJCF, Hz) |

|---|---|---|

| -CH₃ | 15 - 20 | ⁴JCF ≈ 1-3 Hz |

| C-5 | 120 - 125 | ³JCF ≈ 3-5 Hz |

| C-4 | 128 - 132 | ²JCF ≈ 15-25 Hz |

| C-2 (C-NO₂) | 135 - 140 | ²JCF ≈ 10-20 Hz |

| C-6 (C-CH₃) | 140 - 145 | ³JCF ≈ 2-4 Hz |

| C-1 (C-OH) | 150 - 155 | ³JCF ≈ 2-5 Hz |

| C-3 (C-F) | 155 - 160 | ¹JCF ≈ 240-260 Hz |

Note: Predicted values are based on additive rules and data from analogous fluorinated and nitrated aromatic compounds. libretexts.org

¹⁹F-NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. huji.ac.ilthermofisher.com For this compound, the ¹⁹F-NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This resonance will be split into a doublet of doublets due to coupling with the adjacent aromatic protons, H-4 (³JFH) and H-5 (⁴JFH). thermofisher.com

Table 3: Predicted ¹⁹F-NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-F | -110 to -130 | dd | ³JFH ≈ 6-8 Hz, ⁴JFH ≈ 2-4 Hz |

Note: Chemical shifts are referenced to a standard such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm). thermofisher.comalfa-chemistry.com Values are estimates based on similar aromatic fluorine compounds.

While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for the definitive assignment of complex structures. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, a cross-peak between the signals of H-4 and H-5 would confirm their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would definitively link the H-4, H-5, and methyl proton signals to their corresponding carbon signals (C-4, C-5, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is vital for assigning quaternary carbons (those with no attached protons). For instance, correlations would be expected from the methyl protons to C-6, C-1, and C-5, and from the aromatic protons to various other carbons in the ring, allowing for the complete and unambiguous assignment of the carbon skeleton. jeol.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to be rich with characteristic bands that confirm the presence of its key functional groups. spectroscopyonline.com

O-H Vibration: The hydroxyl group gives rise to a strong stretching vibration (νO-H). Due to the potential for strong intramolecular hydrogen bonding between the phenolic proton and the oxygen of the ortho-nitro group, this band is expected to be broad and appear at a lower wavenumber (typically 3200–3500 cm⁻¹) compared to a free O-H group. researchgate.net

N-O Vibrations: The nitro group (NO₂) has two characteristic and intense stretching vibrations: an asymmetric stretch (νas N-O) and a symmetric stretch (νs N-O). These are typically observed in the regions of 1500–1560 cm⁻¹ and 1330–1370 cm⁻¹, respectively. spectroscopyonline.com

C-F Vibration: The carbon-fluorine bond exhibits a strong stretching vibration (νC-F) that is typically found in the 1100–1300 cm⁻¹ region of the IR spectrum. Its exact position can be influenced by the aromatic system.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1560 | Very Strong |

| N-O (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-F (Fluoroaromatic) | Stretching | 1100 - 1300 | Strong |

Analysis of Aromatic Ring Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and skeletal structure of a molecule. For this compound, the analysis of vibrations originating from the benzene ring is particularly insightful. The substitution pattern on the aromatic ring influences the characteristic vibrational frequencies.

The aromatic ring vibrations can be categorized as follows:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The presence of substituents causes multiple bands to appear in this range.

In-plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ region and are sensitive to the substitution pattern.

Out-of-plane C-H Bending: The position of these bands, typically found between 900-675 cm⁻¹, is highly indicative of the number of adjacent hydrogen atoms on the ring.

In addition to the ring vibrations, the characteristic vibrations of the substituent groups are crucial for identification. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching bands. The phenolic O-H stretch is also a prominent feature, often broadened due to hydrogen bonding. The C-F stretching vibration provides direct evidence for the fluorine substituent.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3500 - 3200 | Phenolic hydroxyl group, potentially broadened by intramolecular hydrogen bonding with the nitro group. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Asymmetric stretching of the nitro group. |

| Aromatic C=C Stretch | 1600 - 1450 | Skeletal vibrations of the benzene ring. |

| NO₂ Symmetric Stretch | 1370 - 1300 | Symmetric stretching of the nitro group. |

| C-F Stretch | 1250 - 1000 | Stretching of the carbon-fluorine bond. |

Conformational Studies via Vibrational Spectroscopy

The presence of the hydroxyl (-OH) and nitro (-NO₂) groups ortho to each other on the benzene ring allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly influences the molecule's preferred conformation. Vibrational spectroscopy can provide evidence for this conformational preference.

The O-H stretching frequency is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded phenol (B47542), the O-H stretch appears as a sharp band around 3600 cm⁻¹. In this compound, the formation of an intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the nitro group is expected to cause a significant red shift (shift to lower frequency) and broadening of the O-H stretching band, typically to the 3200-3500 cm⁻¹ region. This locks the molecule into a planar conformation involving a six-membered ring structure. The stability of this conformer can be further investigated through computational studies, which often complement experimental vibrational data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. rsc.org

Accurate Mass Measurement and Isotopic Patterns

For this compound, with a molecular formula of C₇H₆FNO₃, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). rsc.org This high accuracy allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the theoretical exact mass. rsc.org

Furthermore, the isotopic pattern of the molecular ion provides additional confirmation. The relative abundances of the M+1, M+2, etc., peaks, which arise from the presence of heavier isotopes (e.g., ¹³C), can be predicted based on the natural abundance of these isotopes and the number of each type of atom in the molecule. The close agreement between the observed and theoretical isotopic patterns serves as a powerful validation of the proposed elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₃ |

| Monoisotopic Mass | 171.0332 Da |

| Nominal Mass | 171 Da |

| Relative Abundance (M) | 100.00% |

| Relative Abundance (M+1) | 7.63% |

| Relative Abundance (M+2) | 0.79% |

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, reveals structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.

A plausible fragmentation pathway for this compound would involve the loss of small, stable neutral molecules or radicals from the molecular ion. Key expected fragmentation steps include:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a significant fragment ion.

Loss of OH: Cleavage of the phenolic hydroxyl radical (•OH) can also occur.

Loss of CO: Subsequent fragmentation of resulting ions often involves the loss of carbon monoxide (CO), which is characteristic of phenolic compounds.

Loss of CH₃: The methyl group can be lost as a methyl radical (•CH₃).

By analyzing the m/z values of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, providing strong corroborating evidence for the proposed structure. For example, the fragmentation of a related compound, 3-methyl-2-nitrophenol (B1664609), shows a characteristic loss of the nitro group. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the extent of its conjugated π-electron system.

Analysis of π-π and n-π Transitions in Substituted Phenols**

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic ring and the non-bonding (n) electrons on the oxygen atoms of the hydroxyl and nitro groups. Two primary types of electronic transitions are relevant:

π → π (pi to pi-star) Transitions:* These are high-energy transitions that involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. cutm.ac.in They are typically characterized by high molar absorptivity (ε). The benzene ring itself has characteristic π → π* absorptions, and the presence of substituents like the nitro and hydroxyl groups, which extend the conjugation, will shift these absorptions to longer wavelengths (a bathochromic or red shift).

n → π (n to pi-star) Transitions:* These transitions involve the promotion of a non-bonding electron (from an oxygen atom) to an antibonding π* orbital. cutm.ac.in These are lower in energy (occur at longer wavelengths) compared to π → π* transitions and generally have a much lower molar absorptivity. slideshare.net

For substituted phenols, the positions of these absorption bands are sensitive to the nature and position of the substituents. researchgate.net The nitro group, being a strong electron-withdrawing group and a chromophore, significantly influences the spectrum, often introducing a distinct absorption band. For instance, 3-nitrophenol (B1666305) shows a λmax at 275 nm and a second, broader absorption band with a maximum at 340 nm that extends into the visible region. docbrown.info The presence of the fluoro and methyl groups in this compound will further modulate the energy levels of the molecular orbitals, leading to a unique UV-Vis absorption spectrum.

| Transition Type | Expected Wavelength Region (λmax) | Description |

|---|---|---|

| π → π | ~270 - 300 nm | High-intensity absorption related to the substituted aromatic system. |

| n → π | ~340 - 380 nm | Lower-intensity absorption, primarily due to the nitro and hydroxyl groups, shifted by conjugation. |

Influence of Substituents on Absorption Maxima

The electronic transitions in substituted phenols are primarily of the π → π* type, originating from the benzene ring. The presence of substituents with lone pairs of electrons (like -OH and -F) and π systems (like -NO2) can also lead to n → π* transitions and charge-transfer bands. The hydroxyl group (-OH) and the methyl group (-CH3) are generally considered electron-donating groups, which can increase the electron density of the aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group, while the fluorine atom (-F) exhibits a dual nature with an electron-withdrawing inductive effect and an electron-donating resonance effect.

The position of these substituents relative to each other is crucial. In this compound, the strong electron-withdrawing nitro group is ortho to the electron-donating hydroxyl group, which can lead to intramolecular hydrogen bonding. This interaction can influence the electronic distribution and, consequently, the absorption spectrum.

The solvent in which the spectrum is recorded also plays a significant role, as it can interact with the solute and alter the energy levels of the electronic states. Changes in solvent polarity can lead to solvatochromism, resulting in either bathochromic or hypsochromic shifts. wikipedia.org For nitrophenols, the absorption spectra are known to be dependent on experimental conditions, including pH, which can alter the protonation state of the hydroxyl group. rsc.org

To illustrate the influence of various substituents on the absorption maxima of nitrophenol derivatives, the following table presents data for related compounds.

| Compound | Substituents | Solvent | Absorption Maxima (λmax) in nm | Effect |

| Phenol | -OH | - | 275 | Reference |

| 3-Nitrophenol | -NO2 (meta to -OH) | - | 275, 340 | Bathochromic shift (second peak) |

| p-Nitrophenol | -NO2 (para to -OH) | pH 9 | 400 | Bathochromic shift |

| o-Nitrophenol | -NO2 (ortho to -OH) | - | - | - |

Note: The data is compiled from various sources for illustrative purposes. The exact λmax can vary with the solvent and pH.

In the case of this compound, the cumulative effect of the substituents would determine its absorption maxima. The electron-donating methyl group and the extended conjugation from the nitro group would likely contribute to a bathochromic shift relative to phenol. The fluorine atom's electron-withdrawing inductive effect might induce a hypsochromic shift, counteracting the bathochromic effects to some extent. The ortho-positioning of the nitro and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can also influence the electronic transitions and the resulting absorption spectrum. The precise absorption maxima would be a result of the complex interplay of these electronic and steric effects.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 6 Methyl 2 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the electronic structure and reactivity of organic molecules.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. For 3-fluoro-6-methyl-2-nitrophenol, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Intramolecular hydrogen bonding between the hydroxyl group (-OH) and the oxygen of the nitro group (-NO2) is expected to be a dominant factor in determining the preferred conformation, leading to a planar or near-planar arrangement of the phenol (B47542) ring and the nitro group. The presence of the fluorine atom and the methyl group will also influence the geometry through steric and electronic effects.

A hypothetical optimized geometry would yield specific bond lengths and angles. For instance, the C-F, C-N, N-O, C-O, and O-H bond lengths would be determined, as would the various angles within the benzene (B151609) ring and involving the substituent groups. These parameters are crucial for understanding the molecule's stability and reactivity.

| Bond | Expected Length (Å) |

|---|---|

| C-C (Aromatic) | 1.39 - 1.41 |

| C-H | 1.08 - 1.10 |

| C-O (Phenolic) | 1.36 - 1.38 |

| O-H | 0.96 - 0.98 |

| C-F | 1.34 - 1.36 |

| C-N | 1.45 - 1.47 |

| N-O | 1.22 - 1.24 |

| C-C (Methyl) | 1.50 - 1.52 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these as likely sites for interaction with electrophiles. The area around the hydrogen of the hydroxyl group and parts of the aromatic ring influenced by the electron-withdrawing groups would exhibit a more positive potential.

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η).

| Descriptor | Hypothetical Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.0 - 2.5 |

| Chemical Potential (μ) | -4.25 to -5.25 |

| Electrophilicity Index (ω) | 3.6 - 5.5 |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape of this compound and its interactions with its environment.

The solvent environment can significantly influence the structure and dynamics of a molecule. MD simulations can model this compound in various solvents, from non-polar (like hexane) to polar protic (like water or ethanol) and polar aprotic (like DMSO).

Table 1: Illustrative Solvent Parameters for MD Simulations

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Potential Influence on this compound |

| Water | 80.1 | 1.85 | Strong H-bonding interactions, potential disruption of intramolecular H-bond. |

| Ethanol | 24.5 | 1.69 | H-bonding interactions, stabilization of polar conformers. |

| DMSO | 46.7 | 3.96 | Strong polar interactions, good H-bond acceptor. |

| Chloroform | 4.8 | 1.04 | Weaker polar interactions, less perturbation of intramolecular H-bond. |

The structure of this compound, with its ortho-positioned hydroxyl and nitro groups, strongly suggests the presence of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group. This is a well-documented phenomenon in ortho-nitrophenols. acs.org This interaction creates a stable six-membered ring-like structure, which significantly impacts the molecule's chemical and physical properties.

MD simulations can be employed to study the dynamics of this hydrogen bond. By analyzing the trajectory data, one can monitor fluctuations in the O-H···O bond distance and angle over time. This provides insights into the strength and stability of the bond. The presence of the fluorine atom may modulate the acidity of the phenolic proton and the electron density on the nitro group, thereby influencing the strength of this interaction compared to non-fluorinated analogues. nih.gov Studies on similar fluorinated phenols highlight the importance of intramolecular hydrogen bonding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

QSAR studies are computational methods that aim to correlate the chemical structure of a compound with a specific activity, such as biological toxicity or chemical reactivity. nih.gov

The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of electronic, steric, and lipophilic descriptors would be calculated using quantum chemical methods.

These computed descriptors can then be correlated with experimentally determined properties for a series of related nitroaromatic compounds. For example, descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) are often related to a compound's reactivity and susceptibility to metabolism. nih.gov The octanol-water partition coefficient (LogP) is a key descriptor for predicting a molecule's hydrophobicity, which influences its transport and accumulation in biological systems. nih.gov

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Descriptor Name | Typical Significance in Nitroaromatics |

| Electronic | HOMO Energy | Relates to electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | Relates to electron-accepting ability and susceptibility to reduction. nih.gov | |

| Dipole Moment | Influences polarity and solubility. | |

| Topological | Molecular Connectivity Indices | Encodes information about branching and size. |

| Wiener Index | Relates to molecular shape and intermolecular forces. | |

| Physicochemical | LogP (Octanol-Water Partition) | Predicts hydrophobicity and membrane permeability. nih.gov |

| Molar Refractivity | Relates to molecular volume and polarizability. |

Once a statistically significant correlation is established between the molecular descriptors and the observed activity for a set of compounds, a predictive QSAR model can be developed. This model typically takes the form of a mathematical equation, often derived from multiple linear regression (MLR) or more advanced machine learning algorithms.

For the class of nitroaromatic compounds, QSAR models are frequently used to predict toxicity endpoints. nih.gov A model developed using data from various nitrophenols could be used to predict the potential toxicity or reactivity of this compound without the need for extensive laboratory testing. Such models are crucial for prioritizing compounds for further study and for understanding the structural features that drive a particular activity. The predictive power of these models is validated using statistical methods to ensure their robustness and reliability. nih.gov

Reactivity and Reaction Mechanisms of 3 Fluoro 6 Methyl 2 Nitrophenol

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are dictated by the activating and directing effects of the substituents already present on the ring. byjus.com

Regioselectivity and Directing Effects of Substituents (Fluoro, Methyl, Nitro, Hydroxyl)

The substituents on the 3-fluoro-6-methyl-2-nitrophenol ring exhibit a combination of activating and deactivating effects, which in turn determine the position of further electrophilic attack.

Hydroxyl (-OH) and Methyl (-CH3) Groups: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.comlumenlearning.com Similarly, the methyl group is an activating, ortho, para-directing substituent through an inductive effect. lumenlearning.com

Nitro (-NO2) Group: The nitro group is a strong deactivating group and a meta-director. lumenlearning.comquora.com It withdraws electron density from the ring, making it less susceptible to electrophilic attack. lumenlearning.com

Fluoro (-F) Group: Halogens like fluorine are an interesting case as they are deactivating yet ortho, para-directing. libretexts.org Their electronegativity withdraws electron density inductively (deactivating effect), but their lone pairs can be donated via resonance to stabilize the intermediate carbocation (ortho, para-directing effect). quora.comlibretexts.org

In this compound, the positions for electrophilic attack are influenced by the cumulative effects of these substituents. The powerful activating hydroxyl group, along with the methyl group, will strongly direct incoming electrophiles to the positions ortho and para to them. The deactivating nitro group will direct to the meta position. The fluorine atom will direct to its ortho and para positions. The interplay of these directing effects will determine the final product distribution in an EAS reaction.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | ortho, para |

| -CH3 | Activating | ortho, para |

| -NO2 | Strongly Deactivating | meta |

| -F | Deactivating | ortho, para |

Nitration and Halogenation Mechanisms

Nitration: The nitration of phenols typically occurs with dilute nitric acid. sarthaks.com The hydroxyl group's strong activating effect often leads to polysubstitution. byjus.comsarthaks.com In the case of this compound, the introduction of another nitro group would be directed by the existing substituents. The mechanism involves the formation of a nitronium ion (NO2+) from nitric acid, which then acts as the electrophile. libretexts.org The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). rsc.org A base then removes a proton from the ring to restore aromaticity and yield the nitrated product. rsc.org

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com The reaction with bromine water, for instance, can lead to polyhalogenated products. sarthaks.com For monohalogenation, less polar solvents and lower temperatures are employed. sarthaks.com The mechanism proceeds via the attack of the electron-rich phenol (B47542) ring on the halogen (e.g., Br2), forming a sigma complex. Subsequent loss of a proton yields the halogenated phenol.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org

Activation by Nitro Group and Influence of Fluorine

The nitro group is a powerful activating group for SNAr reactions, especially when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org It stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, delocalizing the negative charge onto its oxygen atoms. wikipedia.orgpearson.com

In SNAr reactions, fluorine is often a better leaving group than other halogens. wikipedia.orgyoutube.com This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. youtube.com The rate-determining step is typically the formation of the Meisenheimer complex, so the strength of the carbon-halogen bond is less critical than the stabilization of the intermediate. masterorganicchemistry.com

Mechanistic Pathways of Displacement Reactions

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.net

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. core.ac.uk

Some studies suggest that under certain conditions, SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. strath.ac.uknih.gov

Redox Chemistry of the Nitro Group

The nitro group is readily reduced under various conditions, offering a synthetic route to other functional groups. The reduction of aromatic nitro compounds can yield a range of products depending on the reducing agent and reaction conditions. wikipedia.org

Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation (using catalysts like Pd/C, PtO2, or Raney nickel) or the use of metals in acidic media (such as Fe, Sn, or Zn with HCl). wikipedia.orgmasterorganicchemistry.com

The electrochemical reduction of nitrophenols is a complex process that can involve the formation of intermediates such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These intermediates can be responsible for the biological activity of nitro compounds. nih.gov The reduction of the nitro group can also be achieved using reagents like sodium dithionite. sci-hub.st

Table 2: Products of Nitro Group Reduction

| Reagent/Condition | Product |

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Amine (-NH2) |

| Metal in Acid (e.g., Fe, HCl) | Amine (-NH2) |

| Zinc dust and ammonium (B1175870) chloride | Hydroxylamine (-NHOH) |

| Tin(II) chloride | Oxime (=NOH) |

Reduction of Nitro to Amine and Subsequent Transformations

The reduction of the nitro group is one of the most significant transformations for aromatic nitro compounds, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This reaction is fundamental in synthesizing amino-phenols, which are valuable intermediates in various chemical industries.

For this compound, the primary product of this reduction is 2-amino-3-fluoro-6-methylphenol. nih.gov The most common and efficient method for this conversion is catalytic hydrogenation. wikipedia.orgsci-hub.st This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a widely used industrial method. masterorganicchemistry.comwikipedia.org For the structurally similar 2-fluoro-6-nitrophenol, reduction to 2-amino-6-fluorophenol (B142537) is effectively achieved using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere. chemicalbook.com

Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic method for nitro group reduction. masterorganicchemistry.com

The resulting amine, 2-amino-3-fluoro-6-methylphenol, is significantly more reactive toward electrophilic aromatic substitution than the parent nitrophenol due to the powerful activating nature of the amino group. masterorganicchemistry.com

| Reagent/System | Description | Typical Product |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation using palladium on a carbon support. A common, high-yield method. masterorganicchemistry.comsci-hub.st | 2-amino-3-fluoro-6-methylphenol |

| Fe / HCl | Reduction using iron metal in the presence of hydrochloric acid. A classic and cost-effective method. masterorganicchemistry.com | 2-amino-3-fluoro-6-methylphenol |

| Sn / HCl | Reduction using tin metal in hydrochloric acid. masterorganicchemistry.com | 2-amino-3-fluoro-6-methylphenol |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for the reduction of nitroarenes, particularly when other reducible groups are present. wikipedia.org | 2-amino-3-fluoro-6-methylphenol |

Oxidation Reactions

Oxidation reactions of this compound can potentially occur at the phenolic hydroxyl group or the methyl group. The specific pathway depends on the oxidizing agent and reaction conditions. While specific studies on this molecule are limited, the oxidation of related nitrophenols provides insight. For instance, the microbial degradation of 3-methyl-4-nitrophenol (B363926) can proceed via oxidation of the methyl group or the aromatic ring. frontiersin.org In the context of photochemical reactions, the phenolic group is often the primary site of oxidation. nih.govpnas.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic -OH group is a key site of reactivity, participating in reactions typical of phenols, such as esterification and etherification, as well as oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: This reaction typically involves treating the phenol with an acyl halide (like acetyl chloride) or a carboxylic acid anhydride (B1165640) (like acetic anhydride) in the presence of a base (such as pyridine (B92270) or sodium hydroxide). The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification (Williamson Ether Synthesis): To form an ether, the phenol is first treated with a strong base (e.g., sodium hydroxide) to generate the sodium phenoxide salt. This salt is then reacted with an alkyl halide (e.g., methyl iodide). The phenoxide ion acts as a nucleophile, displacing the halide from the alkyl compound to form the corresponding ether.

Oxidation Pathways of Phenols

The oxidation of phenols can yield a variety of products, with quinones being common outcomes. For nitrophenols, photochemical oxidation pathways have been studied. The photolysis of 4-nitrophenol (B140041) on particulate surfaces under visible light has been shown to involve the breakage of the O-H bond, leading to the formation of p-benzoquinone. nih.govpnas.org This suggests that under similar oxidative conditions, the phenolic group of this compound could be oxidized, potentially leading to a substituted benzoquinone structure.

Thermal and Photochemical Decomposition Pathways

Nitrophenols are known for their thermal instability and can undergo decomposition when exposed to heat or light. acs.orgrsc.org

Studies on various nitrophenols show that their thermal decomposition is often an exothermic, autocatalytic process that can lead to a dangerous increase in pressure. acs.orgnih.gov The presence of a phenolic hydroxyl group can influence the thermal stability of nitroaromatic compounds. acs.org

Photochemical decomposition is particularly relevant in atmospheric chemistry. Nitrophenols absorb strongly in the near-UV spectrum, making their direct photolysis by sunlight possible. rsc.org This decomposition can be a source of atmospheric radicals.

Identification of Decomposition Products

The decomposition of nitrophenols can lead to a range of smaller molecules and radicals.

Key decomposition products identified from related nitrophenols include:

Nitrous Acid (HONO): Studies have identified the photolysis of nitrophenols as a potential source of atmospheric HONO. nih.govrsc.orgrsc.org

Nitric Oxide (NO) and Hydroxyl Radicals (•OH): Under certain conditions, the primary photolysis products are hydroxyl radicals and nitric oxide rather than HONO. rsc.orgrsc.org The decomposition of HONO can also generate these species. nih.govpnas.org

Phenoxyl Radicals: Upon photo-ionization, nitrophenols can form a radical cation which quickly deprotonates to a phenoxyl radical. nih.gov

| Decomposition Type | Key Findings for Nitrophenols | Potential Products |

|---|---|---|

| Thermal Decomposition | Exothermic and autocatalytic process. acs.org Can lead to violent decomposition. nih.gov | Gas products (e.g., NOx), aniline (B41778), and other complex molecules. acs.org |

| Photochemical Decomposition | Initiated by sunlight absorption. rsc.org Can occur in gas and aqueous phases. rsc.org | Nitrous Acid (HONO), Nitric Oxide (NO), Hydroxyl Radicals (•OH), Substituted Benzoquinones. nih.govrsc.orgrsc.org |

Mechanistic Understanding of Degradation under Various Conditions

The degradation of this compound, a substituted nitrophenol, is expected to proceed through mechanisms influenced by the nature of the substituents on the aromatic ring—namely, the nitro, fluoro, and methyl groups. While specific studies on this exact molecule are not abundant in publicly available literature, the degradation pathways can be inferred from studies on analogous compounds such as other nitrophenols, halogenated aromatics, and methylated phenols under various conditions like thermal stress, photocatalysis, and advanced oxidation processes (AOPs).

Under thermal conditions , such as those in supercritical water oxidation, nitrophenols are known to be more reactive than their cresol (B1669610) (methylphenol) counterparts. acs.org The presence of the nitro group, an electron-withdrawing group, can facilitate the initial steps of degradation. Studies on substituted phenols have shown that ortho-substituted isomers, such as this compound, tend to react more rapidly than meta and para isomers. acs.org The initial degradation steps likely involve the cleavage of the C-NO2 bond or the C-OH bond, leading to the formation of various intermediates. For instance, the thermal decomposition of 1-nitroso-2-naphthol, a related compound, has been shown to proceed via intermolecular dehydration to form ethers as a primary reaction, with secondary reactions leading to aliphatic nitro compounds. nih.gov

Advanced Oxidation Processes (AOPs) , such as the Fenton process (using Fe²⁺ and H₂O₂), are effective in degrading recalcitrant organic pollutants like nitrophenols. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring non-selectively. nih.gov The degradation of 2,4,6-trinitrotoluene (B92697) (TNT), a structurally related nitroaromatic compound, in an ultrasound-Fenton process was initiated by the oxidation of the methyl group, followed by decarboxylation, aromatic ring cleavage, and hydrolysis. nih.gov For this compound, the •OH radicals would likely attack the aromatic ring, leading to hydroxylation and the formation of di- or tri-hydroxylated intermediates. These intermediates are unstable and can undergo ring cleavage, ultimately leading to the mineralization of the compound into CO₂, H₂O, and inorganic ions (F⁻, NO₃⁻).

Photocatalytic degradation , often employing a semiconductor catalyst like TiO₂, is another relevant degradation pathway. This process also relies on the generation of hydroxyl radicals upon irradiation of the catalyst with light of appropriate wavelength. Studies on the photocatalytic degradation of p-nitrophenol have shown that the process leads to the formation of intermediate products before complete mineralization. researchgate.netfrontiersin.org The degradation of this compound under photocatalytic conditions would likely follow a similar mechanism, with the hydroxyl radicals attacking the aromatic ring.

The degradation pathways can be summarized in the following table, based on analogous compounds:

| Degradation Condition | Probable Key Intermediates | Probable Final Products |

| Thermal (e.g., Supercritical Water) | Phenolic fragments, aliphatic nitro compounds | CO₂, H₂O, inorganic salts |

| Advanced Oxidation (e.g., Fenton) | Hydroxylated derivatives, organic acids | CO₂, H₂O, F⁻, NO₃⁻ |

| Photocatalysis (e.g., UV/TiO₂) | Hydroxylated intermediates, ring-opened products | CO₂, H₂O, F⁻, NO₃⁻ |

Role of Fluorine in Stability and Decomposition

The presence of a fluorine atom on the aromatic ring of this compound is expected to significantly influence its stability and decomposition pathways. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. This inherent strength imparts a high degree of thermal and metabolic stability to fluorinated compounds. nih.govnih.gov

The high stability of the C-F bond means that under many degradation conditions, defluorination is often not the initial step. For instance, in the photolysis of fluorinated phenols, the major product for aryl-fluorine (Ar-F) compounds was found to be the fluoride (B91410) ion, but this often occurs after initial attacks on other parts of the molecule. nih.gov The electron-withdrawing nature of fluorine can also influence the reactivity of the aromatic ring. It can decrease the electron density of the ring, which may affect the rate of electrophilic attack by species like hydroxyl radicals. However, this effect is complex and depends on the position of the fluorine atom relative to other substituents.

In the context of microbial degradation, some enzymatic systems are capable of dehalogenation. For example, certain monooxygenases can catalyze the hydroxylation and subsequent elimination of halide ions from halogenated phenols. nih.gov However, the efficiency of these enzymatic reactions can be highly dependent on the specific halogen and its position on the ring.

The following table summarizes the expected influence of the fluorine atom on the stability and decomposition of this compound:

| Aspect | Influence of Fluorine | Rationale |

| Thermal Stability | Increased | High bond dissociation energy of the C-F bond. nih.gov |

| Metabolic Stability | Increased | Resistance to oxidative metabolism due to the strong C-F bond. nih.govnih.gov |

| Reactivity towards Nucleophiles | May be altered | The electron-withdrawing nature of fluorine can affect the electron density of the aromatic ring. |

| Photostability | Potentially enhanced | The stability of the C-F bond can contribute to resistance to photolytic cleavage. researchgate.net |

| Biodegradability | Potentially reduced | The C-F bond is generally resistant to enzymatic cleavage, although specific dehalogenases exist. nih.gov |

Advanced Applications and Derivatization in Chemical Sciences

Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of the fluoro, methyl, nitro, and hydroxyl groups on the benzene (B151609) ring makes 3-Fluoro-6-methyl-2-nitrophenol a valuable intermediate in the synthesis of more complex molecules. The interplay of these functional groups allows for a variety of chemical transformations, enabling chemists to introduce this specific substitution pattern into larger molecular frameworks.

Precursor for Pharmaceutical Intermediates

Although specific pharmaceutical compounds derived directly from this compound are not extensively documented in publicly available literature, its structural analogues play a significant role in medicinal chemistry. For instance, related nitrophenol derivatives are known to be precursors in the synthesis of various pharmaceutical agents. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration, a common step in the synthesis of many active pharmaceutical ingredients.

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, the utility of this compound in the agrochemical sector is suggested by the activity of related compounds. Nitrophenols and their derivatives have a long history of use as pesticides and herbicides. The specific combination of a fluoro and a methyl group on the aromatic ring can influence the biological activity and selectivity of the resulting agrochemical. The lipophilicity and electronic properties conferred by these groups can be fine-tuned to optimize the compound's interaction with its biological target in pests or weeds.

Synthesis of Heterocyclic Systems Incorporating Fluorine and Phenol (B47542) Moieties

The reactivity of the functional groups in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. The hydroxyl and the nitro group (often after reduction to an amine) can participate in cyclization reactions to form heterocycles such as benzoxazoles or other related systems. The fluorine and methyl groups would then be incorporated into the final heterocyclic structure, potentially imparting unique chemical and biological properties. The synthesis of such fluorinated and methylated heterocyclic systems is an active area of research due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Application in Material Science for Polymer Modification

While specific research detailing the use of this compound in polymer science is not widely available, the properties of its functional groups suggest potential applications in this field.

Enhancing Thermal and Chemical Resistance of Polymers

The incorporation of fluorinated and aromatic compounds into polymer structures is a well-established method for enhancing their thermal and chemical resistance. The fluorine atom, with its high electronegativity and the strength of the carbon-fluorine bond, can increase the stability of polymer backbones. The rigid aromatic structure of the phenol unit can also contribute to a higher glass transition temperature and improved mechanical properties. Therefore, it is plausible that this compound could be investigated as a monomer or an additive to create high-performance polymers with enhanced durability.

Role in Biochemical Research as a Chemical Probe

The potential for this compound to be used as a chemical probe in biochemical research stems from the properties of its constituent parts.

Nitrophenols are known to be uncouplers of oxidative phosphorylation, and this property is often exploited in biochemical studies. The specific substitution pattern of this compound could modulate this activity, potentially leading to the development of more selective probes. Furthermore, the fluorine atom can be useful for ¹⁹F-NMR studies, allowing researchers to monitor the interaction of the molecule with biological systems in a non-invasive manner. While direct studies employing this specific compound as a chemical probe are not prominent in the literature, its structure holds promise for such applications. For example, the degradation of a related compound, 3-methyl-4-nitrophenol (B363926), has been studied in Burkholderia sp., indicating the relevance of such substituted nitrophenols in biochemical pathways. frontiersin.org

Studies on Enzyme Activity and Inhibition